

# Validating the Anorectic Effect of (+)-trans-C75: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anorectic effects of **(+)-trans-C75**, an experimental compound, against its related enantiomer and other alternatives. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent for obesity and metabolic disorders.

## Comparison with Alternatives: (+)-C75 vs. (-)-C75

The compound commonly referred to as C75 is a racemic mixture of two enantiomers: (+)-C75 and (-)-C75.<sup>[1]</sup> Research has demonstrated that these enantiomers possess distinct pharmacological properties. The anorectic effects are primarily attributed to the (+)-C75 enantiomer, while the (-)-C75 enantiomer is largely responsible for the compound's anti-tumor activities, without significantly affecting food intake.<sup>[1][2]</sup>

The primary mechanism behind the appetite suppression of (+)-C75 is the inhibition of carnitine palmitoyltransferase 1 (CPT-1), particularly within the hypothalamus.<sup>[1][2]</sup> In contrast, (-)-C75 primarily acts by inhibiting fatty acid synthase (FAS).<sup>[1][2]</sup> The racemic mixture, ( $\pm$ )-C75, therefore exhibits a combination of both effects. This distinction is critical for the development of targeted therapies for either obesity or cancer, as the specific enantiomer can be selected to maximize the desired therapeutic effect while minimizing potential side effects.<sup>[2]</sup> For instance, the use of (-)-C75 in cancer therapy would be advantageous as it would not induce the weight loss and anorexia associated with the racemic mixture or the (+)-enantiomer.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the quantitative effects of C75 on food intake and body weight as reported in preclinical studies.

| Compound/<br>Treatment | Dosage and<br>Administration       | Species                          | Effect on<br>Food Intake                                                     | Effect on<br>Body<br>Weight                                             | Reference  |
|------------------------|------------------------------------|----------------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------------|------------|
| (±)-C75                | 30 mg/kg<br>(i.p.)                 | Mice                             | ≥95%<br>inhibition<br>within 2<br>hours, lasting<br>at least 24<br>hours.[3] | 12%<br>decrease in<br>24 hours<br>(comparable<br>to fasted<br>mice).[3] | [3]        |
| (±)-C75                | 30 mg/kg<br>(i.p.)                 | Mice (Diet-<br>Induced<br>Obese) | Significant<br>reduction.                                                    | 50% greater<br>weight loss<br>compared to<br>paired-fed<br>controls.[4] | [4]        |
| (±)-C75                | 7.5, 15, and<br>30 mg/kg<br>(i.p.) | Mice                             | Dose-<br>dependent<br>inhibition of<br>24-hour food<br>intake.[5]            | Not specified.                                                          | [5]        |
| (+)-C75                | Not specified                      | Rats                             | Reduced<br>food intake.                                                      | Reduced<br>body weight.                                                 | [1]<br>[1] |
| (-)-C75                | Not specified                      | Rats                             | Did not affect<br>food<br>consumption.<br>[1][2]                             | Not specified.                                                          | [1][2]     |

## Experimental Protocols

## In Vivo Anorectic Effect Assessment

This protocol outlines a typical experiment to assess the anorectic effect of C75 in a murine model.

- **Animal Model:** Male BALB/c mice (20-25g) are acclimated for one week to a 12-hour light/12-hour dark cycle at a controlled temperature (22°C) with ad libitum access to standard laboratory chow and water.[\[3\]](#)
- **Compound Administration:** C75 is administered via intraperitoneal (i.p.) injection at a dosage of 30 mg/kg of body weight.[\[3\]](#) Control animals receive a vehicle injection. For central nervous system studies, intracerebroventricular (i.c.v.) injection (e.g., 10 µg in 3 µl of RPMI medium 1640) into the lateral ventricle can be performed on anesthetized mice.[\[3\]](#)
- **Food Intake Measurement:** Cumulative food intake is measured at various time points post-injection (e.g., 1, 2, 11.5, and 24 hours).[\[3\]](#)
- **Body Weight Measurement:** Body weight is recorded before the injection and at the end of the experimental period (e.g., 24 hours).[\[3\]](#)
- **Neuronal Activity Analysis (c-Fos Immunohistochemistry):** To identify activated neuronal populations, mice are transcardially perfused with PBS followed by 4% formaldehyde at selected time points post-injection.[\[3\]](#) Brains are then removed, sectioned, and subjected to immunohistochemical staining for c-Fos, a marker for neuronal activation.[\[3\]\[6\]](#)

## Signaling Pathways and Mechanisms of Action

The anorectic effect of **(+)-trans-C75** is a multi-faceted process involving both central and peripheral mechanisms. Centrally, C75 influences hypothalamic circuits that regulate energy homeostasis. Peripherally, it enhances fatty acid oxidation.

## Central Anorectic Pathway of **(+)-trans-C75**

The primary central mechanism for the anorectic effect of (+)-C75 is the inhibition of CPT-1.[\[2\]](#) This leads to a cascade of changes in hypothalamic neuropeptide expression, ultimately suppressing appetite.[\[4\]\[7\]](#) C75 administration prevents the fasting-induced up-regulation of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related

protein (AgRP).[3][7] Simultaneously, it can block the fasting-induced down-regulation of anorexigenic (appetite-suppressing) neuropeptides such as pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[3][7]

Furthermore, C75 has been shown to rapidly reduce the activity of AMP-activated protein kinase (AMPK), a key energy sensor in the hypothalamus.[8] Decreased AMPK activity is associated with a reduction in food intake.[8]



[Click to download full resolution via product page](#)

Central signaling pathway of **(+)-trans-C75** leading to anorexia.

## Experimental Workflow for In Vivo Studies

The diagram below illustrates a standard workflow for evaluating the anorectic effects of a test compound like **(+)-trans-C75** in an animal model.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a fatty acid synthase inhibitor on food intake and expression of hypothalamic neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Anorectic Effect of (+)-trans-C75: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167901#validating-the-anorectic-effect-of-trans-c75\]](https://www.benchchem.com/product/b167901#validating-the-anorectic-effect-of-trans-c75)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)